DICARBONYL(CHLORO)RHODIUM(I), DIMER
Description
Structural Characterization of Dicarbonyl(chloro)rhodium(I) Dimer
Molecular Geometry and Bonding Configuration
The compound adopts a dinuclear structure where two rhodium(I) centers are bridged by two chloride ligands. Each rhodium atom is coordinated to two carbon monoxide (CO) ligands in a square planar geometry. Key structural features include:
- Nonbonding Rh–Rh interaction : The two rhodium atoms are separated by ~2.8–3.0 Å, forming a nonbonding interaction.
- Bridging chloride ligands : Two chloride ions bridge the rhodium centers, forming a Rh₂Cl₂ core. The Rh–Cl bond distances are typically ~2.35–2.40 Å.
- Terminal CO ligands : Each rhodium atom binds two CO ligands at distances of ~1.80–1.85 Å, with linear Rh–C–O geometries.
| Bond Type | Bond Length (Å) | Angle (°) |
|---|---|---|
| Rh–Cl (bridging) | 2.35–2.40 | – |
| Rh–C (CO) | 1.80–1.85 | 180 (linear) |
| Cl–Rh–Cl (dihedral) | – | 126.8 (interplanar) |
Data synthesized from X-ray crystallography and DFT studies.
The dihedral angle between the two RhCl₂ planes is 126.8° , indicating a non-planar arrangement. This geometry minimizes steric strain while maintaining electron-rich coordination environments.
Crystallographic Analysis of Rh₂Cl₂(CO)₄
X-ray crystallography confirms the square planar coordination around each rhodium center. Key crystallographic parameters include:
- Symmetry and space group : While specific space group data for Rh₂Cl₂(CO)₄ is not explicitly detailed in available literature, analogous rhodium carbonyl complexes (e.g., Rh₆(CO)₁₆) crystallize in high-symmetry space groups like I41/a.
- Lattice parameters : For related dinuclear rhodium complexes (e.g., [RhCl(COD)]₂), lattice parameters typically span a = 7.6–16.6 Å, b = 16.6–20.9 Å, c = 20.9–36.7 Å , depending on solvent inclusion.
| Parameter | Value | Source |
|---|---|---|
| Space group | I41/a (analogous) | |
| Lattice constants | a = 7.6–16.6 Å, b = 16.6–20.9 Å, c = 20.9–36.7 Å | |
| Dihedral angle | 126.8° |
Note: Direct crystallographic data for Rh₂Cl₂(CO)₄ is limited; parameters inferred from structurally similar compounds.
Comparative Structural Features with Related Rhodium Carbonyl Complexes
Rh₂Cl₂(CO)₄ differs significantly from mononuclear rhodium complexes and larger clusters. Key comparisons include:
Mononuclear vs. Dinuclear Complexes
Rh₂Cl₂(CO)₄’s dinuclear structure contrasts with mononuclear complexes like cis-[RhCl₂(CO)₂]⁻, which feature square planar geometries but lack bridging interactions. The dissociation energy of Rh₂Cl₂(CO)₄ into two RhCl(CO)₂ monomers is 87.1 kJ/mol , indicating moderate stability.
Cluster vs. Dinuclear Systems
Larger clusters (e.g., Rh₆(CO)₁₆) exhibit trigonal prism or octahedral geometries, with CO ligands distributed across multiple Rh centers. In contrast, Rh₂Cl₂(CO)₄ retains a simpler bridged structure, making it more reactive in ligand substitution reactions.
Properties
CAS No. |
14404-25-2 |
|---|---|
Molecular Formula |
C4Cl2O4Rh2 |
Molecular Weight |
388.76 |
Origin of Product |
United States |
Preparation Methods
Alcohol-Based Reductive Carbonylation
In a representative procedure, RhCl₃·3H₂O is dissolved in anhydrous methanol or ethanol under inert atmosphere. CO gas is introduced at 60–80°C, initiating reduction and ligand substitution. The reaction progresses through intermediate species, culminating in the formation of [RhCl(CO)₂]₂ as a bright yellow precipitate. Key parameters include:
-
Temperature : 60–120°C
-
CO Flow Rate : 12 mL/min (optimal for consistent ligand incorporation)
-
Solvent : Methanol, ethanol, or propanol (ensuring RhCl₃ solubility and CO diffusion)
Spectroscopic validation via IR spectroscopy reveals characteristic ν(CO) stretches at 1981 cm⁻¹ and 2045 cm⁻¹ , confirming the dicarbonyl structure. Isolated yields exceed 90% when using stoichiometric CO and avoiding oxygen contamination.
One-Pot Synthesis via Ligand Displacement
A streamlined "one-pot" methodology eliminates intermediate isolation, enhancing operational efficiency. This method, detailed in patent literature, combines RhCl₃·3H₂O, CO, and acetylacetonate ligands in a single reaction vessel.
Reaction Mechanism and Optimization
-
Initial Carbonylation : RhCl₃·3H₂O reacts with CO in alcoholic media, forming [RhCl(CO)₂]₂.
-
Ligand Exchange : Acetylacetonate (acac⁻) displaces chloride ligands, yielding Rh(acac)(CO)₂.
Critical optimizations include:
-
Molar Ratio : acac⁻:Rh = 3.0–8.0 (prevents ligand saturation)
-
Solvent Choice : Ethanol minimizes byproduct formation compared to dimethylformamide (DMF)
This method achieves 93.9% yield under controlled conditions (80°C, 3 h), with the dimer intermediate confirmed via ¹H NMR (δ 4.86 ppm, Cp protons) and HRMS (m/z 391.8810 for [2M–2CO]⁺).
High-Temperature Solid-State Synthesis
Alternative routes involve solid-state reactions under elevated temperatures, though these are less common due to handling complexities.
Thermal Decomposition of Precursors
Heating [CpRhCl₂]₂ (pentamethylcyclopentadienyl rhodium dichloride dimer) under CO atmosphere at 150°C induces reductive elimination, producing [RhCl(CO)₂]₂ and Cp ligands. While effective, this method requires specialized equipment and offers lower yields (~75%).
Comparative Analysis of Methodologies
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Alcohol-Based Carbonylation | 60–80°C, CO flow | 90–93.9% | High yield, scalable | Requires anhydrous conditions |
| One-Pot Synthesis | 80°C, 3 h | 93.9% | No intermediate isolation | Ligand byproducts require purification |
| Solid-State Reaction | 150°C, CO atmosphere | 75% | Avoids solvents | Low yield, high energy input |
Spectroscopic and Analytical Characterization
Successful synthesis of [RhCl(CO)₂]₂ is validated through:
Industrial and Laboratory-Scale Considerations
Large-scale production favors alcohol-based carbonylation for its balance of yield and cost . Laboratories prioritizing purity may opt for one-pot synthesis, albeit with stricter atmosphere control. Emerging methodologies, such as microwave-assisted carbonylation, remain underexplored but promise reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
DICARBONYL(CHLORO)RHODIUM(I), DIMER undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to form lower oxidation state rhodium species.
Substitution: Ligand substitution reactions are common, where the carbonyl or chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Lewis bases, acetylacetone, and tetrahydrothiophene. These reactions often require specific conditions such as controlled temperature and inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound include various rhodium complexes with different ligands, such as dicarbonyl(acetylacetonato)rhodium(I) and adducts with Lewis bases .
Scientific Research Applications
DICARBONYL(CHLORO)RHODIUM(I), DIMER has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which DICARBONYL(CHLORO)RHODIUM(I), DIMER exerts its effects involves the coordination of the rhodium center with various ligands. The compound acts as a catalyst by facilitating the formation and breaking of chemical bonds through its ability to coordinate with multiple ligands. This coordination ability allows it to participate in catalytic cycles, enhancing the efficiency of various chemical reactions .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Catalytic Efficiency: [RhCl(CO)₂]₂ achieves >90% yield in isomerization of acetates under mild conditions, outperforming Ir analogs in turnover frequency .
- Limitations : Sensitivity to moisture and oxygen necessitates strict handling protocols, increasing operational costs compared to stable Rh(II) acetate .
- Emerging Trends : Hybrid ligands (e.g., CO-phosphine mixes) are being explored to balance reactivity and stability in [RhCl(CO)₂]₂ derivatives .
Biological Activity
Dicarbonyl(chloro)rhodium(I), dimer, also known as chloro(1,5-cyclooctadiene)rhodium(I) dimer, is a significant compound in organometallic chemistry with diverse applications, particularly in catalysis and potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications in biological systems.
Overview of this compound
This compound is characterized by its unique coordination environment and catalytic properties. It primarily acts as a catalyst in various organic reactions, including asymmetric hydrogenation and coupling reactions involving prochiral alkenes. Its ability to facilitate these reactions stems from its capacity to interact with substrates through coordination bonds, leading to the formation of chiral products.
The compound operates through several biochemical pathways:
- Catalytic Activity : It acts as a catalyst for hydrogenation reactions, which are crucial in synthesizing complex organic molecules. This involves the addition of hydrogen to alkenes, resulting in the formation of alkanes.
- Enzyme Interaction : this compound interacts with various enzymes and proteins, modulating their activity. This interaction can influence cell signaling pathways and gene expression by altering phosphorylation states of key proteins .
- Stability and Environmental Sensitivity : The compound's stability can be affected by environmental factors such as air and moisture, which may lead to degradation under certain conditions.
Biological Activity
Recent studies have highlighted the potential biological activities of rhodium complexes, including this compound. These activities include:
- Anticancer Properties : Research indicates that rhodium complexes exhibit promising anticancer activity. They can inhibit various enzymes involved in cancer progression, making them potential candidates for drug development .
- Enzyme Inhibition : The compound has shown efficacy as an enzyme inhibitor, particularly against oxidoreductases, which play critical roles in cellular metabolism .
Case Studies
- Anticancer Studies : In vitro studies have demonstrated that rhodium complexes can induce apoptosis in cancer cells. For instance, a study reported that certain rhodium complexes significantly inhibited the growth of breast cancer cell lines by inducing oxidative stress .
- Enzyme Activity Modulation : this compound has been shown to affect the activity of kinases involved in cell signaling. This modulation can lead to altered cellular responses and has implications for understanding cancer biology and therapeutic strategies.
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for dicarbonyl(chloro)rhodium(I), dimer, and how do yields vary under different conditions?
- Methodological Answer : Two main routes are documented:
- Route 1 : Reaction of rhodium precursors with triphenyltin chloride (SnPhCl), achieving ~72% yield under inert conditions .
- Route 2 : Use of zirconium(IV) chloride (ZrCl) as a halide source, though yield data are less consistent and require further optimization .
- Key Considerations : Both methods require strict control of moisture and oxygen. Yields can be influenced by solvent polarity (e.g., dichloromethane vs. THF) and reaction temperature (typically 60–80°C).
Q. What are the critical storage and handling protocols for this compound?
- Methodological Answer :
- Storage : Store at 0–6°C in airtight, amber glass containers to prevent thermal decomposition and oxidation .
- Handling : Use Schlenk lines or gloveboxes under nitrogen/argon. The compound is air- and moisture-sensitive, with a melting point of 243–255°C (decomposition observed above 124°C) .
Q. What are the most common catalytic applications of this compound in organic synthesis?
- Methodological Answer :
- Asymmetric Hydrogenation : Catalyzes enantioselective reduction of ketones and imines, often paired with chiral ligands like BINAP .
- Coupling Reactions : Facilitates C–C bond formation in cross-coupling reactions, particularly with olefins .
- Borylation : Used in rhodium-mediated boron addition to alkenes under mild conditions .
Advanced Research Questions
Q. How can the catalytic activity of this compound be optimized for enantioselective hydrogenation?
- Methodological Answer :
- Ligand Screening : Test chiral phosphines (e.g., BINAP, DuPhos) to modulate steric and electronic effects. For example, rac-BINAP increases enantiomeric excess (ee) by >90% in ketone reductions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance substrate solubility but may reduce catalyst stability. Balance with low-polarity solvents (e.g., toluene) .
- Pressure/Temperature : Higher H pressure (5–10 atm) and moderate temperatures (40–60°C) improve turnover frequency without decomposition .
Q. How does the dimeric structure influence stability and reactivity in solution?
- Methodological Answer :
- Stability Studies : Monitor degradation via UV-Vis spectroscopy (λ = 300–400 nm for Rh–CO bands) under varying O/HO levels .
- Dynamic Light Scattering (DLS) : Confirm dimer dissociation into monomers in coordinating solvents (e.g., acetonitrile), which alters catalytic pathways .
- Theoretical Modeling : DFT calculations predict Rh–Rh bonding interactions (bond length ~2.8 Å) that stabilize the dimer but dissociate under reactive conditions .
Q. How to resolve contradictions in reported catalytic activity data across different substrates?
- Methodological Answer :
- Comparative Kinetic Analysis : Use stopped-flow IR to track CO ligand displacement rates in substrates (e.g., alkenes vs. alkynes) .
- Isolation of Intermediates : Characterize Rh–substrate adducts via X-ray crystallography or EXAFS to identify steric/electronic bottlenecks .
- Meta-Analysis : Cross-reference datasets from asymmetric hydrogenation (e.g., ee vs. substrate electronics) to identify outliers caused by impurity profiles (e.g., chloride content) .
Key Research Gaps
- Mechanistic Ambiguities : Role of dimer dissociation in catalytic cycles needs in-situ spectroscopic validation.
- Ligand Design : Systematic studies on electron-deficient phosphines to enhance oxidative stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
